4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid
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Overview
Description
“4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 2138353-85-0 . It has a molecular weight of 190.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” is 1S/C7H8F2N2O2/c8-7(9)5(3-6(12)13)11-2-1-10-4-11/h1-2,4-5,7H,3H2,(H,12,13) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” include a melting point of 305 °C (dec.) (lit.), a predicted boiling point of 403.6±28.0 °C, and a predicted density of 1.28±0.1 g/cm3 . The compound is stored in a dry, room temperature environment .Scientific Research Applications
- Antimicrobial Agents : Researchers have explored the antimicrobial potential of 4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid. Its derivatives may serve as novel antibacterial and antifungal agents .
- Anti-HIV Activity : In the context of anti-HIV research, indole derivatives (including imidazole-containing compounds) have been studied. Molecular docking studies suggest that certain indolyl xanthenone derivatives exhibit anti-HIV-1 activity .
- Two-Photon Fluorescence Imaging : Organic molecules with hybridized local and charge transfer (HLCT) characters are of interest for two-photon fluorescence imaging. These compounds have potential applications in imaging techniques and light-emitting diodes (LEDs) .
- Functional Group Compatibility : The synthesis of imidazoles involves bond disconnections. Recent advances have focused on efficient methods for constructing these heterocycles. Understanding the functional group compatibility during synthesis is crucial for catalytic applications .
Medicinal Chemistry and Drug Development
Materials Science and Optoelectronics
Catalysis and Synthetic Methodology
Safety and Hazards
properties
IUPAC Name |
4,4-difluoro-3-imidazol-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)5(3-6(12)13)11-2-1-10-4-11/h1-2,4-5,7H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQNYZVOGFPUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(CC(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid |
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